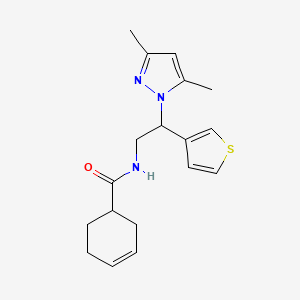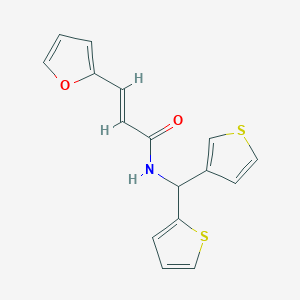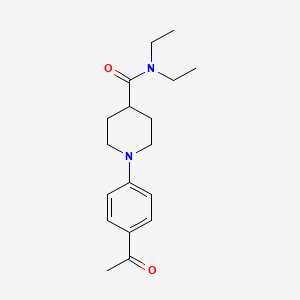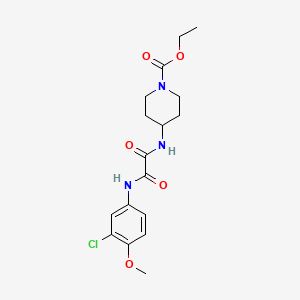
2-chloro-N-(3-methylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(3-methylphenyl)propanamide is a chemical compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 . It is used in various chemical reactions and has several properties that make it useful in different applications .
Synthesis Analysis
The synthesis of 2-chloro-N-(3-methylphenyl)propanamide involves several steps. One method involves the use of o-Toluidine and 2-Chloropropionic acid . Another study discusses the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(3-methylphenyl)propanamide can be analyzed using various techniques. The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2-chloro-N-(3-methylphenyl)propanamide has a predicted boiling point of 341.9±25.0 °C and a predicted density of 1.183±0.06 g/cm3 . Its pKa is predicted to be 13.15±0.70 .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-chloro-N-(3-methylphenyl)propanamide, focusing on six unique applications:
Pharmaceutical Research
2-chloro-N-(3-methylphenyl)propanamide is often used in pharmaceutical research as a precursor or intermediate in the synthesis of various drugs. Its structural properties make it a valuable component in the development of new therapeutic agents, particularly in the field of analgesics and anesthetics .
Chemical Synthesis
In chemical synthesis, this compound serves as a building block for creating more complex molecules. Its reactivity and stability under various conditions make it suitable for use in organic synthesis, facilitating the production of a wide range of chemical products .
Material Science
Researchers in material science utilize 2-chloro-N-(3-methylphenyl)propanamide to develop new materials with specific properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications .
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its potential use in the development of new agrochemicals. Its properties can be leveraged to create more effective pesticides and herbicides, contributing to improved crop protection and yield .
Environmental Science
Environmental scientists study 2-chloro-N-(3-methylphenyl)propanamide to understand its behavior and impact in various ecosystems. This research is crucial for assessing the environmental risks associated with its use and for developing strategies to mitigate any potential negative effects .
Biochemical Research
In biochemical research, this compound is used to investigate enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in studies aimed at understanding the biochemical processes within living organisms .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7-4-3-5-9(6-7)12-10(13)8(2)11/h3-6,8H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVIUZVPOZODGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510585.png)

ruthenium(II) chloride](/img/structure/B2510590.png)
![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)
![2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2510594.png)
![(Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2510595.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate](/img/structure/B2510596.png)





![Tert-butyl 4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2510604.png)
